![molecular formula C11H13N3O2S2 B4848288 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide](/img/structure/B4848288.png)
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide
Overview
Description
2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has shown promising results in its mechanism of action and its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide is not fully understood. However, it has been hypothesized that this compound may inhibit the activity of enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide can induce apoptosis in cancer cells, inhibit cancer cell growth, and reduce inflammation in vitro. Additionally, this compound has been found to have low toxicity in normal cells, making it a potential candidate for further research.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide in lab experiments is its potential as a novel anti-cancer and anti-inflammatory agent. However, one limitation of this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
Future research on 2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N'-hydroxyethanimidamide could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies could investigate the mechanism of action of this compound and its potential as a drug delivery system. Finally, future research could explore the use of this compound in combination with other anti-cancer and anti-inflammatory agents to enhance its efficacy.
Scientific Research Applications
This compound has been found to have potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-hydroxyethanimidamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-2-16-7-3-4-8-9(5-7)18-11(13-8)17-6-10(12)14-15/h3-5,15H,2,6H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQVPEXSZQDMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=NO)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SC/C(=N\O)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1E)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N'-hydroxyethanimidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.